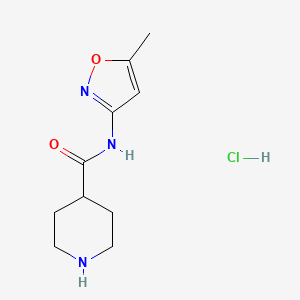
N-(5-メチル-1,2-オキサゾール-3-イル)ピペリジン-4-カルボン酸アミド塩酸塩
概要
説明
“N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1221724-43-1 . It has a molecular weight of 245.71 . The IUPAC name for this compound is N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide hydrochloride . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3O2.ClH/c1-7-6-9(13-15-7)12-10(14)8-2-4-11-5-3-8;/h6,8,11H,2-5H2,1H3,(H,12,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and formula.科学的研究の応用
薬理学
薬理学において、この化合物は生物活性分子としての可能性が探求されています。 ピペリジン部分は、多くの薬理学的に活性な化合物に見られる共通の特徴であり、この化合物はリード化合物として創薬に役立つ可能性があります 。ピペリジン環は様々な生物学的標的に結合し、治療効果をもたらす可能性があります。
生化学
生化学的に、N-(5-メチル-1,2-オキサゾール-3-イル)ピペリジン-4-カルボン酸アミド塩酸塩は、酵素反応における選択的結合剤または基質アナログとして使用できます。 その構造は、特定の酵素の活性部位に適合し、酵素機構の研究や酵素阻害剤の開発に役立ちます 。
医薬品化学
医薬品化学において、この化合物の構造的特徴は、構造活性相関(SAR)研究の候補となります。 研究者は、分子の異なる部分を改変し、生物活性の変化を観察することで、より強力で選択的な薬剤の設計に役立ちます 。
有機合成化学
この化合物は、より複雑な分子のビルディングブロックとして、有機合成化学で用いられています。 その反応性部位は様々な化学変換を可能にするため、潜在的な薬理学的特性を持つピペリジン誘導体の構築に役立つ汎用性の高い試薬となります 。
分析化学
分析化学的に、N-(5-メチル-1,2-オキサゾール-3-イル)ピペリジン-4-カルボン酸アミド塩酸塩は、HPLCやLC-MSなどのクロマトグラフィー法において、標準または参照化合物として使用でき、複雑な混合物中の類似化合物の同定と定量に役立ちます 。
化学工学
化学工学において、この化合物は、プロセス最適化研究に関与する可能性があります。 溶解度や反応性などの特性は、ピペリジン系医薬品の効率的な製造方法の開発に影響を与える可能性があります 。
Safety and Hazards
作用機序
Target of Action
Compounds with similar structures, such as those containing an imidazole ring, have been known to interact with a broad range of targets, including various enzymes and receptors .
Biochemical Pathways
Compounds with similar structures have been known to affect a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections .
Result of Action
Based on the known effects of structurally similar compounds, it could potentially lead to changes in cellular signaling, gene expression, or enzymatic activity .
生化学分析
Biochemical Properties
N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, thereby affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide hydrochloride change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism can lead to the formation of various metabolites, which may have different biological activities. Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide hydrochloride within cells and tissues are influenced by various factors. This compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can also be affected by these interactions, leading to variations in its biological activity.
Subcellular Localization
N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide hydrochloride exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its activity and function, as the compound may interact with different biomolecules depending on its subcellular distribution.
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-7-6-9(13-15-7)12-10(14)8-2-4-11-5-3-8;/h6,8,11H,2-5H2,1H3,(H,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKVFWIRLXEZHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


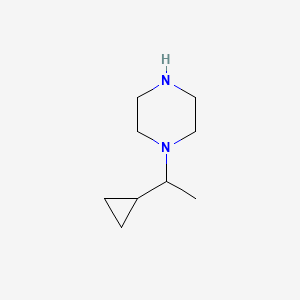
amine](/img/structure/B1420743.png)
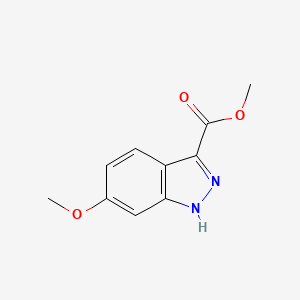
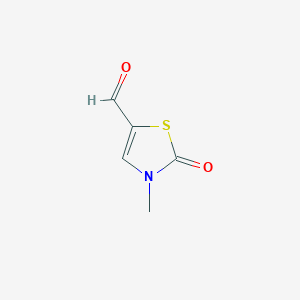
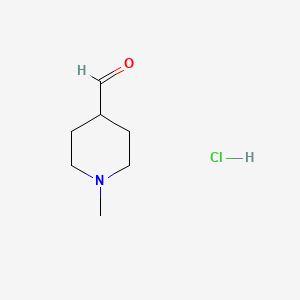



![N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine dihydrochloride](/img/structure/B1420754.png)

![Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)-](/img/structure/B1420759.png)



